[2-(Bromomethyl)phenyl](trimethyl)silane
Description
2-(Bromomethyl)phenylsilane is an organosilicon compound featuring a benzene ring substituted with a bromomethyl (-CH₂Br) group at the ortho position and a trimethylsilyl (-Si(CH₃)₃) group. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and functional group transformations.
Properties
CAS No. |
17903-43-4 |
|---|---|
Molecular Formula |
C10H15BrSi |
Molecular Weight |
243.21 g/mol |
IUPAC Name |
[2-(bromomethyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C10H15BrSi/c1-12(2,3)10-7-5-4-6-9(10)8-11/h4-7H,8H2,1-3H3 |
InChI Key |
PQFMANPGRJDQIK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular data for 2-(Bromomethyl)phenylsilane and related compounds:
| Compound Name | CAS RN | Molecular Formula | Molecular Weight | Substituents | Key Features |
|---|---|---|---|---|---|
| 2-(Bromomethyl)phenylsilane* | Not available | C₁₀H₁₅BrSi | 243.22 | -Si(CH₃)₃ and -CH₂Br (ortho) | Hypothetical structure |
| 4-(Bromomethyl)phenylsilane | 17903-42-3 | C₁₀H₁₅BrSi | 243.22 | -Si(CH₃)₃ and -CH₂Br (para) | Para-substituted bromomethyl silane |
| [(2-Bromophenyl)methyl]trimethylsilane | 1833-44-9 | C₁₀H₁₅BrSi | 243.22 | -CH₂-Si(CH₃)₃ attached to 2-bromophenyl | Bromine on benzene, methyl-Si linkage |
| Bromotrimethylsilane (TMSBr) | 2857-97-8 | C₃H₉BrSi | 153.09 | -Si(CH₃)₃Br | Simple silylating agent |
| [(2-Bromophenyl)oxy]trimethylsilane | 36601-47-5 | C₉H₁₃BrOSi | 245.19 | -O-Si(CH₃)₃ attached to 2-bromophenyl | Ether linkage, ortho substitution |
*Hypothetical structure inferred from analogous compounds.
Reactivity and Functional Group Analysis
Bromomethyl vs. Bromophenyl Substituents :
- The para-bromomethyl silane (4-(Bromomethyl)phenylsilane) is more reactive in nucleophilic substitutions (e.g., Suzuki coupling) due to the mobility of the bromomethyl group compared to bromine directly attached to the benzene ring in [(2-bromophenyl)methyl]trimethylsilane .
- Bromotrimethylsilane (TMSBr) exhibits distinct reactivity as a silylating agent, converting alcohols to silyl ethers and cleaving esters .
- Steric and Electronic Effects: Ortho-substituted compounds (e.g., [(2-bromophenyl)methyl]trimethylsilane) face steric hindrance, reducing reactivity in some coupling reactions compared to para isomers . The ethynyl group in (4-Bromophenyl)ethynylsilane (CAS 16116-78-2) enables use in Sonogashira couplings, a pathway less accessible to bromomethyl silanes .
Research Findings and Data
Key Physical Properties
| Property | 4-(Bromomethyl)phenylsilane | [(2-Bromophenyl)methyl]trimethylsilane | Bromotrimethylsilane |
|---|---|---|---|
| Molecular Weight | 243.22 | 243.22 | 153.09 |
| Appearance | Not reported | Liquid | Liquid (hygroscopic) |
| Storage Conditions | Not reported | 4°C (inert atmosphere) | Dry, cool environment |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(Bromomethyl)phenylsilane, and how can purity be ensured?
- Methodology : The compound can be synthesized via bromination of 2-(methyl)phenylsilane using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at reflux. Alternatively, direct silylation of 2-bromobenzyl bromide with trimethylsilyl chloride in the presence of a base (e.g., Et₃N) may be employed.
- Purification : Column chromatography on silica gel (hexane/EtOAc gradient) or recrystallization from ethanol at low temperatures is recommended. Purity (>95%) can be confirmed via ¹H NMR and GC-MS .
Q. What are the key reactivity patterns of 2-(Bromomethyl)phenylsilane with nucleophiles?
- The bromomethyl group undergoes nucleophilic substitution (SN2) with amines, thiols, or alkoxides to form functionalized silanes. For example:
- Reaction with NaN₃ yields 2-(azidomethyl)phenylsilane, a precursor for click chemistry.
- Treatment with KCN produces 2-(cyanomethyl)phenylsilane, useful in further coupling reactions.
- Caution : Steric hindrance from the trimethylsilyl group may reduce reaction rates; polar aprotic solvents (DMF, DMSO) enhance reactivity .
Q. How does the trimethylsilyl group influence the stability and handling of this compound?
- The trimethylsilyl group enhances thermal stability but increases susceptibility to hydrolysis. Storage under inert gas (Ar/N₂) and anhydrous conditions (e.g., molecular sieves) is critical. Hydrolysis products include silanols, which can be monitored via IR (broad O-H stretch at ~3200 cm⁻¹) .
Advanced Research Questions
Q. How can 2-(Bromomethyl)phenylsilane be utilized in cross-coupling reactions for complex molecule synthesis?
- Applications :
- Suzuki-Miyaura Coupling : The bromomethyl group enables Pd-catalyzed coupling with arylboronic acids to generate biphenyl-silane hybrids. Optimize with Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ in toluene/water (3:1) at 80°C .
- Photoredox Catalysis : Under blue light, the compound participates in radical cascade reactions for constructing polycyclic siloxanes. Use Ru(bpy)₃Cl₂ as a catalyst and ascorbic acid as a reductant .
- Data Contradiction : While Pd-based systems are reliable, competing β-hydride elimination may occur in sterically hindered substrates. Control via low-temperature protocols (0–25°C) minimizes side products .
Q. What strategies improve regioselectivity in the functionalization of 2-(Bromomethyl)phenylsilane?
- Steric and Electronic Modulation :
- Electrophilic Aromatic Substitution : The electron-donating trimethylsilyl group directs electrophiles (e.g., NO₂⁺) to the para position of the bromomethyl substituent.
- Transition-Metal Catalysis : Ni(0)-catalyzed C–H activation selectively modifies the ortho position relative to the silyl group. Ligand choice (e.g., bipyridine vs. phosphines) tunes selectivity .
- Table: Selectivity Trends
| Reaction Type | Preferred Position | Yield (%) | Conditions |
|---|---|---|---|
| Electrophilic Nitration | Para | 78–85 | HNO₃, H₂SO₄, 0°C |
| Ni-Catalyzed C–H Arylation | Ortho | 65–72 | Ni(cod)₂, PCy₃, 80°C |
Q. How can computational methods predict the reactivity of 2-(Bromomethyl)phenylsilane in novel reaction systems?
- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to identify sites for electrophilic/nucleophilic attack. For example, the LUMO of the bromomethyl group (-2.1 eV) suggests susceptibility to nucleophilic substitution .
- MD Simulations : Simulate solvent effects on reaction pathways. Polar solvents stabilize transition states in SN2 mechanisms, reducing activation energy by ~15 kcal/mol compared to nonpolar media .
Methodological Notes
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